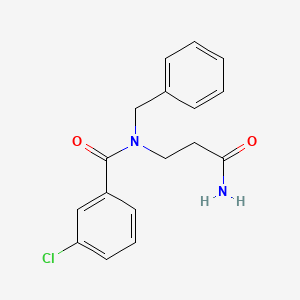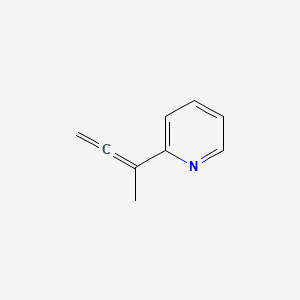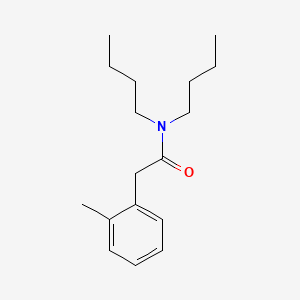
8-ヒドロキシオドロシド A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyodoroside A is a chemical compound of interest in various scientific fields, particularly in metallosupramolecular chemistry and analytical chemistry. This compound is a derivative of 8-hydroxyquinoline, which is known for its versatility as a ligand in coordination chemistry. 8-Hydroxyquinoline and its derivatives, including 8-Hydroxyodoroside A, have been explored for applications in creating new supramolecular sensors, emitting devices, or self-assembled aggregates due to the special properties of some of its complexes (Albrecht, Fiege, & Osetska, 2008).
Synthesis Analysis
The synthesis of 8-Hydroxyodoroside A and related compounds involves several key steps, including protection of functional groups, halogen exchange processes, and the introduction of fluorine atoms. For example, the synthesis of 3-fluoro-4-hydroxyprolines, which share structural similarities with 8-Hydroxyodoroside A, demonstrates the complexity and intricacy of synthesizing such compounds. This process includes the use of 4-oxo-L-proline derivatives and involves hydroxylation and fluorination to affect the pyrrolidine ring pucker and the trans:cis amide bond ratio (Testa et al., 2018).
Molecular Structure Analysis
The molecular structure of 8-Hydroxyodoroside A, like its parent compound 8-hydroxyquinoline, features a planar molecule with a lipophilic effect and metal chelating ability. The structural analysis of these compounds highlights the importance of hydroxyquinolines in forming complexes with various metal ions. The planarity and the ability to form stable complexes are crucial for their biological activities and applications in medicinal chemistry (Prachayasittikul et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 8-Hydroxyodoroside A and its derivatives can lead to the formation of various complexes with metal ions, demonstrating their versatility and utility in different chemical and biological processes. For instance, the chelation properties of 8-hydroxyquinolines with metal ions underlie their potential in medicinal applications, including their antineurodegenerative, anticancer, and antimicrobial activities. The specific reactions and properties of these compounds are influenced by their molecular structure and the nature of substituents added to the 8-hydroxyquinoline scaffold (Oliveri & Vecchio, 2016).
Physical Properties Analysis
The physical properties of 8-Hydroxyodoroside A and related compounds, such as their solubility, fluorescence, and stability in various solvents, are critical for their applications in chemistry and biology. For example, the fluorescence properties of 8-hydroxyquinolines are significantly affected by their environment and the presence of metal ions. These properties are essential for their use as sensors and in molecular imaging applications (Bardez, Devol, Larrey, & Valeur, 1997).
Chemical Properties Analysis
The chemical properties of 8-Hydroxyodoroside A, such as its reactivity, stability, and chelation capabilities, are pivotal for its functionality and effectiveness in various applications. The metal chelation ability of 8-hydroxyquinolines is a key feature that contributes to their broad spectrum of biological activities and their potential use in therapeutic applications. Understanding the chemical properties of these compounds is crucial for optimizing their structures for specific functions and improving their efficacy as medicinal agents (Oliveri et al., 2012).
科学的研究の応用
癌治療
8-ヒドロキシオドロシド A は、潜在的な抗腫瘍剤として特定されています。 これは、インドハマユのハーブから単離されており、腫瘍増殖を抑制する上で、副作用の少ない有望な結果を示しています {svg_1}。この化合物は、ネリゴシドやオレアンドリゲニンなどの他の化合物を含むグループの一部であり、それらは癌に対する治療効果について研究されています。
強心性配糖体源
この化合物は、寄生植物のヒルガオから強心性配糖体として単離されています。 強心性配糖体は、心臓病の治療に使用されてきた歴史があり、this compound の腎臓癌および前立腺癌細胞株に対する細胞毒性は、医療研究において興味深い化合物となっています {svg_2}。
抗炎症作用
抗腫瘍特性に加えて、this compound は抗炎症作用を持つ可能性があります。 親植物のヒルガオは、その in vitro 抗炎症特性について研究されており、this compound を含むその誘導体が、炎症性疾患の治療に潜在的な用途を持つことを示唆しています {svg_3}。
植物化学と薬理学
This compound の研究は、植物化学の分野に貢献し、自然に存在する化学化合物の理解を深めます。 ヒルガオからの単離と同定は、植物の薬用植物生理学と薬理学における潜在的な用途についての洞察を提供します {svg_4}。
分子生物学と遺伝学
This compound などの化合物の研究は、分子生物学と遺伝学に情報を提供することができます。 化合物の細胞機構との相互作用を理解することは、疾患治療または植物育種プログラムにおける遺伝子操作のための新しい経路または標的を明らかにする可能性があります {svg_5}。
伝統医学
歴史的に、ヒルガオは、伝統医学で様々な病気の治療に使用されてきました。 This compound はその活性化合物の1つであり、この化合物が伝統医学の慣習で使用される可能性があり、黄疸や関節痛などの病気に対する代替治療を提供する可能性があります {svg_6}。
作用機序
Target of Action
The primary target of 8-Hydroxyodoroside A is the Na+/K±ATPase (NKA) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.
Mode of Action
8-Hydroxyodoroside A inhibits the activity of NKA, similar to other cardiac glycosides . The compound interacts directly with NKA, leading to its inhibition . The interaction of 8-Hydroxyodoroside A with NKA involves key interactions with Thr797 and Phe783 . This mode of action is quite similar to other known cardiac glycosides such as ouabain, digoxin, and digitoxin .
Biochemical Pathways
The inhibition of NKA by 8-Hydroxyodoroside A affects various physiological activities, including cardiotonic and anticancer activities . .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of a compound
Result of Action
The inhibition of NKA by 8-Hydroxyodoroside A leads to significant anticancer activity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Safety and Hazards
8-Hydroxyodoroside A is intended for research and development use only and is not for medicinal, household, or other use . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 8-Hydroxyodoroside A can be achieved through a multi-step process involving protection, oxidation, and deprotection reactions.", "Starting Materials": [ "Oodoroside A", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protect the hydroxyl group of Oodoroside A using acetic anhydride and pyridine to obtain the acetyl derivative.", "Oxidize the protected Oodoroside A using hydrogen peroxide in methanol to obtain the corresponding lactone.", "Deprotect the lactone using methanesulfonic acid in ethyl acetate to obtain the diol intermediate.", "Treat the diol intermediate with sodium bicarbonate in water to obtain 8-Hydroxyodoroside A." ] } | |
CAS番号 |
176519-75-8 |
分子式 |
C30H46O8 |
分子量 |
0 |
外観 |
Powder |
同義語 |
8-Hydroxyodoroside A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)


